

Validating 4-Bromo-N-methylbenzamide: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic data comparison for **4-Bromo-N-methylbenzamide** against two closely related analogues: 4-bromobenzamide and N-methylbenzamide. The presented data, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, offers a clear benchmark for validating the synthesis and purity of **4-Bromo-N-methylbenzamide**.

This guide furnishes detailed experimental protocols for acquiring the spectroscopic data and utilizes data visualization to illustrate the analytical workflow, ensuring a thorough understanding of the validation process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromo-N-methylbenzamide** and its structural analogues.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 500 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4-Bromo-N-methylbenzamide	7.62	d	8.5	2H, Ar-H
	7.55	d	8.4	2H, Ar-H
	6.18	br s	-	1H, NH
	3.00	d	4.9	3H, N-CH ₃
4-Bromobenzamide	7.75	d	8.5	2H, Ar-H
	7.63	d	8.5	2H, Ar-H
	6.0 (approx.)	br s	-	2H, NH ₂
N-Methylbenzamide	7.75 - 7.72	m	-	2H, Ar-H
	7.48 - 7.38	m	-	3H, Ar-H
	6.3 (approx.)	br s	-	1H, NH
	2.99	d	4.8	3H, N-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
4-Bromo-N-methylbenzamide	167.39	C=O
133.69	Ar-C	
131.95	Ar-C	
128.61	Ar-C	
126.17	Ar-C-Br	
27.02	N-CH ₃	
4-Bromobenzamide	168.0 (approx.)	C=O
133.0 (approx.)	Ar-C	
132.1 (approx.)	Ar-C	
129.0 (approx.)	Ar-C	
125.5 (approx.)	Ar-C-Br	
N-Methylbenzamide	168.3	C=O
134.6	Ar-C	
131.4	Ar-C	
128.6	Ar-C	
126.9	Ar-C	
26.9	N-CH ₃	

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound	ν (N-H)	ν (C=O)	ν (C-N)	ν (C-Br)
4-Bromo-N-methylbenzamide	~3300	~1640	~1540	~680
4-Bromobenzamide	~3360, ~3170	~1660	~1625	~670
N-Methylbenzamide	~3320	~1645	~1545	-

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Bromo-N-methylbenzamide	213/215 [M] ⁺	184/186, 156/158, 104, 76
4-Bromobenzamide	199/201 [M] ⁺	183/185, 155/157, 76
N-Methylbenzamide	135 [M] ⁺	105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool into a clean NMR tube.
 - The final solution height in the NMR tube should be approximately 4-5 cm.

- Instrument Parameters (^1H NMR):
 - Spectrometer: 500 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.28 s
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 126 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the ^1H and ^{13}C spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

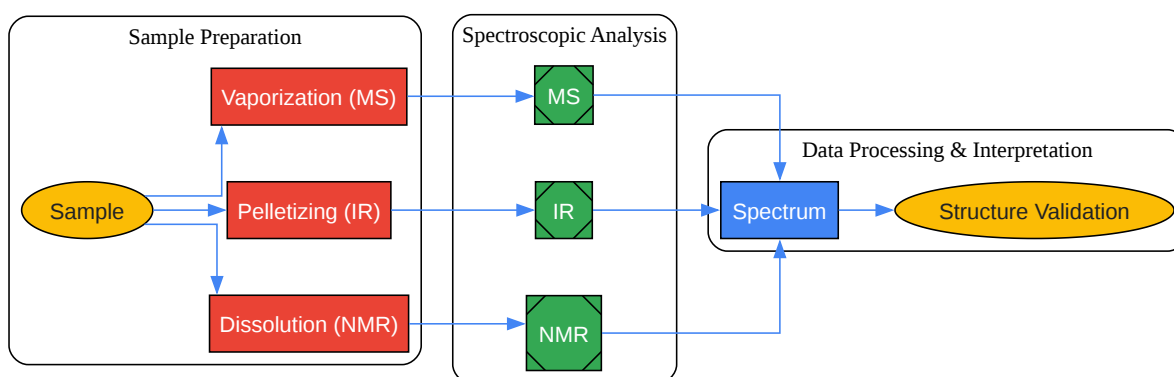
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Ionization:
 - Utilize Electron Ionization (EI) at 70 eV.
- Analysis:
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
 - Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

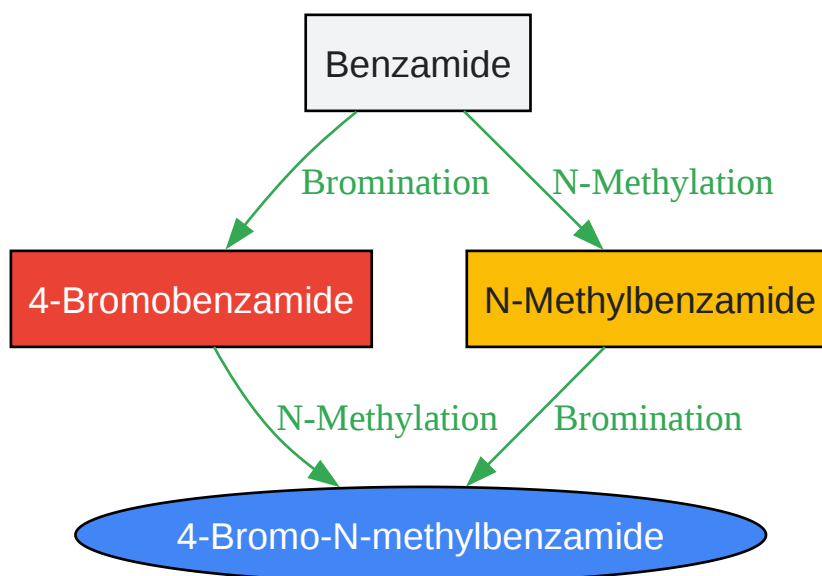
Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic data acquisition and the logical relationship of the compared compounds.



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Fig. 1: General workflow for spectroscopic analysis.



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Fig. 2: Structural relationships of the compared compounds.

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